2-(2-Bromophenoxy)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(2-bromophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13BrO2/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11,13H,3,5,7H2 |
InChI Key |
IMRCHKGYXWFSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromocyclopentanone as a Key Intermediate
A crucial precursor in the synthesis of 2-(2-bromophenoxy)cyclopentan-1-ol is 2-bromocyclopentanone, which can be prepared by selective bromination of cyclopentanone.
- Method : Bromination of cyclopentanone in a biphasic system consisting of water and an organic solvent (e.g., 1-chlorobutane).
- Procedure : Bromine is added dropwise to a mixture of cyclopentanone, water, and the organic solvent at low temperature (around 1°C), followed by prolonged agitation.
- Reaction conditions :
- Molar ratio cyclopentanone to bromine: typically between 5:1 and 2:1.
- Water to bromine weight ratio: 0.5 to 20 parts by weight per part bromine.
- Outcome : 2-bromocyclopentanone is obtained with high selectivity and good yield (~85%).
- Reference example : 40 g bromine added to 63.2 g cyclopentanone with 60 g water and 60 g 1-chlorobutane at 1°C over 2 hours, then stirred 15 hours, yielding 34.5 g 2-bromocyclopentanone (84.7% yield based on bromine).
Formation of 2-(2-Bromophenoxy)cyclopentan-1-ol via Nucleophilic Substitution
The next step involves nucleophilic substitution of the bromine atom in 2-bromocyclopentanone or related intermediates with 2-bromophenol or its derivatives to form the phenoxy ether linkage.
- Typical approach :
- React 2-bromocyclopentanone with 2-bromophenol under basic or catalytic conditions to promote ether formation.
- Conditions may involve mild heating and use of polar aprotic solvents to facilitate nucleophilic attack.
- Hydroxylation :
- The ketone group in 2-bromocyclopentanone is reduced or converted to the corresponding cyclopentan-1-ol after or during the ether formation step.
- Reduction agents such as sodium borohydride or catalytic hydrogenation can be employed.
- Optimization :
- Reaction parameters such as temperature, solvent, base, and reaction time are optimized to maximize yield and selectivity.
- Avoidance of side reactions like over-bromination or polymerization is critical.
Data Table Summarizing Key Preparation Steps
Scientific Research Applications
2-(2-Bromophenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The cyclopentan-1-ol moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares 2-(2-Bromophenoxy)cyclopentan-1-ol with structurally related cyclopentanol derivatives:
Key Observations:
- Substituent Effects: The bromophenoxy group in the target compound introduces significant steric bulk compared to methyl or methoxy substituents. Bromine’s electronegativity may enhance reactivity in electrophilic substitutions or cross-coupling reactions, similar to brominated furans (e.g., 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol) .
- Molecular Weight and Polarity: The target compound’s higher molecular weight (~271.09) compared to methyl-substituted analogs (e.g., 1-Methylcyclopentanol, MW 100.16) suggests reduced volatility and possibly lower solubility in polar solvents . Brominated derivatives (target compound and bromofuran analog) are heavier than chlorinated or methoxylated variants, which could influence their pharmacokinetic profiles .
Physicochemical and Reactivity Trends
- In contrast, the bromofuranmethyl group in ’s compound may offer less steric resistance due to the smaller furan ring .
- Electronic Effects: The electron-withdrawing bromine in the target compound could deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to methoxy-substituted analogs (e.g., ’s compound) . The chlorophenylamino group () combines halogenated and amino functionalities, enabling dual electronic effects (withdrawing from Cl, donating from NH) .
Biological Activity
2-(2-Bromophenoxy)cyclopentan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of 2-(2-Bromophenoxy)cyclopentan-1-ol is , with a molecular weight of 241.11 g/mol. Its structure features a bromophenyl group attached to a cyclopentanol moiety, which influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrO |
| Molecular Weight | 241.11 g/mol |
| IUPAC Name | 2-(2-Bromophenoxy)cyclopentan-1-ol |
The biological activity of 2-(2-Bromophenoxy)cyclopentan-1-ol is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often act as modulators of receptors, particularly in the central nervous system and for various signaling pathways.
- Adenosine Receptor Modulation : Similar phenoxy derivatives have shown efficacy as agonists for adenosine receptors, which are crucial in regulating numerous physiological processes including inflammation and neuroprotection .
- Sigma Receptor Affinity : Compounds structurally related to 2-(2-Bromophenoxy)cyclopentan-1-ol have demonstrated significant binding affinity for sigma receptors, which are implicated in cancer biology and neuropsychiatric disorders .
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxicity and receptor binding affinities of 2-(2-Bromophenoxy)cyclopentan-1-ol:
- Cytotoxicity Assays : These assays typically involve exposing cancer cell lines to various concentrations of the compound to evaluate its potential as an anti-cancer agent.
- Binding Studies : Competitive binding assays have shown that halogenated phenoxy compounds can exhibit high selectivity for sigma receptors, suggesting potential therapeutic applications in oncology .
Study on Sigma Receptor Binding
A study investigated the binding affinities of various phenoxy derivatives, including those similar to 2-(2-Bromophenoxy)cyclopentan-1-ol, towards sigma receptors. The findings indicated that modifications on the aromatic ring significantly influenced receptor affinity and selectivity. For instance, compounds with bromine substitutions showed enhanced binding compared to their non-brominated counterparts .
Adenosine Receptor Agonists
Another significant research effort focused on synthesizing derivatives that act as adenosine receptor agonists. The study reported that specific structural features, such as the presence of halogens in strategic positions on the phenyl ring, increased potency and selectivity for the A1 receptor subtype . This suggests that 2-(2-Bromophenoxy)cyclopentan-1-ol may possess similar agonistic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
